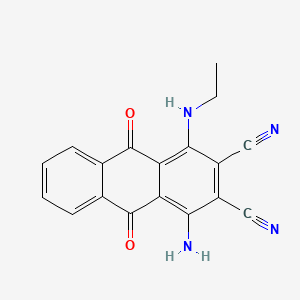
1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile, also known as Disperse Blue 359, is an anthraquinone dye. This compound is primarily used in the textile industry for dyeing synthetic fibers. It is known for its deep blue color and excellent dyeing properties, including good lightfastness and washfastness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile typically involves the aminolysis reaction of bromamic acid (1-amino-4-bromo-anthraquinone-2-sulfonic acid) with ethylamine. The reaction is carried out in an autoclave with soda ash, cupric acetate monohydrate, and water. The mixture is stirred at room temperature and then heated to 95-98°C under a pressure of 0.6 MPa .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a dark blue powder, which is then purified and dried for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various anthraquinone derivatives.
Reduction: Reduction reactions can convert it into different aminoanthraquinone compounds.
Substitution: The amino and ethylamino groups can participate in substitution reactions, leading to the formation of various substituted anthraquinones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which have applications in dyes, pigments, and other industrial processes .
Aplicaciones Científicas De Investigación
1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: Apart from its primary use as a dye, it is also used in the production of inks, coatings, and other materials
Mecanismo De Acción
The mechanism of action of 1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is being explored for its potential use in anticancer therapies. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile: Another anthraquinone dye with similar properties and applications.
Sodium 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: A water-soluble derivative used in different dyeing processes .
Uniqueness
1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile is unique due to its specific structure, which imparts excellent dyeing properties and stability. Its ability to form stable complexes with various substrates makes it highly valuable in the textile industry .
Propiedades
Número CAS |
52373-93-0 |
|---|---|
Fórmula molecular |
C18H12N4O2 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
1-amino-4-(ethylamino)-9,10-dioxoanthracene-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H12N4O2/c1-2-22-16-12(8-20)11(7-19)15(21)13-14(16)18(24)10-6-4-3-5-9(10)17(13)23/h3-6,22H,2,21H2,1H3 |
Clave InChI |
SHLWDQRKKVHJIM-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C2C(=C(C(=C1C#N)C#N)N)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
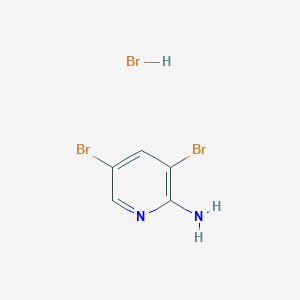
![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)

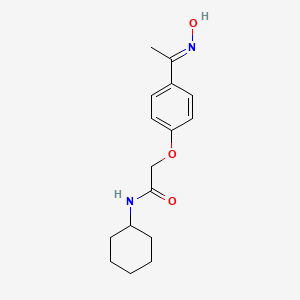

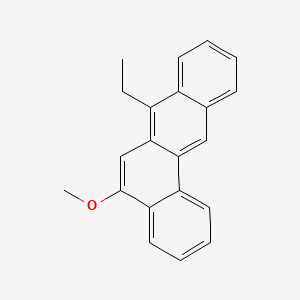


![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)

![1-(Azepan-1-yl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylethanone](/img/structure/B13756378.png)
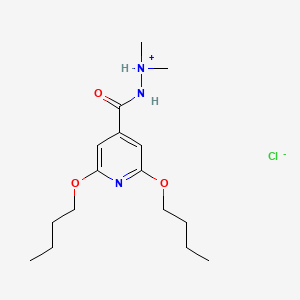
![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)
